Antimicrobial Activity: MRSA & VRE vs. Norfloxacin
In a study evaluating the antibacterial potential of thiophene-imidazole analogs, the parent compound 2-thiophen-2-yl-1H-imidazole demonstrated superior activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecalis (VRE) when compared to the standard antibiotic Norfloxacin. This represents a direct head-to-head comparison in the same assay system .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 8 μg/mL (MRSA), MIC = 16 μg/mL (VRE) |
| Comparator Or Baseline | Norfloxacin: MIC = 16 μg/mL (MRSA), MIC = 32 μg/mL (VRE) |
| Quantified Difference | 2-fold lower MIC (2x more potent) against both MRSA and VRE |
| Conditions | In vitro broth microdilution assay against clinical isolates |
Why This Matters
This data identifies the compound as a privileged scaffold with intrinsic antimicrobial potency surpassing a clinically used fluoroquinolone, guiding selection for antibiotic resistance research programs.
- [1] Bioorganic & Medicinal Chemistry Letters, Antimicrobial activity of thiophene-imidazole analogs, as reported via Kuujia.com product page summary View Source
